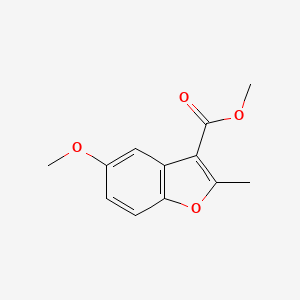

methyl 5-methoxy-2-methylbenzofuran-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7-11(12(13)15-3)9-6-8(14-2)4-5-10(9)16-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAOZFBQSIAOBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of the Benzofuran Scaffold in Advanced Organic Chemistry Research

Significance of the Benzofuran (B130515) Heterocyclic System in Contemporary Synthetic and Mechanistic Studies

The benzofuran heterocyclic system, which consists of a furan (B31954) ring fused to a benzene (B151609) ring, is a cornerstone scaffold in organic and medicinal chemistry. nih.govnih.govbohrium.com First synthesized by Perkin in 1870, this heterocyclic ring has since been identified in a vast number of natural products and synthetic compounds, demonstrating a wide spectrum of biological activities. nih.govacs.org Benzofuran derivatives are known to possess antimicrobial, antiviral, anti-inflammatory, antitumor, and antioxidant properties, making them highly attractive targets for drug discovery and development. nih.govjocpr.comnih.gov

The significance of the benzofuran core extends to its utility in synthetic chemistry, where it serves as a versatile building block for more complex molecules. nih.gov The development of novel and efficient synthetic routes to substituted benzofurans is an active area of contemporary research. nih.govnih.gov Methodologies range from classical cyclization reactions to modern transition-metal-catalyzed processes, including intramolecular and intermolecular C–C and C–O bond formations. nih.gov The study of these synthetic pathways provides valuable insights into reaction mechanisms and allows chemists to construct libraries of diverse benzofuran derivatives for biological screening. nih.gov

Historical and Current Perspectives on Substituted Benzofuran-3-Carboxylates as Research Targets

Within the broader class of benzofuran derivatives, compounds bearing a carboxylate group at the 3-position have garnered significant attention from researchers. researchgate.net Historically, the synthesis of benzofuran-3-carboxylate esters has been pursued to explore their potential as pharmacological agents. researchgate.net The ester functionality at this position is not merely a passive substituent; it can be a critical component for biological activity and serves as a versatile chemical handle for further structural modifications.

Current research continues to focus on developing efficient methods for the synthesis of benzofuran-3-carboxylate esters. researchgate.netosi.lv These compounds are often key intermediates in the synthesis of more complex molecules with potential therapeutic applications. For instance, studies have shown that certain derivatives of 2- and 3-benzofuranocarboxylic acids exhibit significant cytotoxic activity against human cancer cell lines, highlighting the importance of the carboxylate moiety in the molecule's biological profile. nih.gov The ongoing interest in this specific subclass is driven by the consistent discovery of new biological activities and the need for robust synthetic strategies to access these valuable compounds. researchgate.net

Rationale for In-Depth Investigation of Methyl 5-Methoxy-2-Methylbenzofuran-3-Carboxylate

The specific compound, this compound, serves as a valuable scaffold for the synthesis of novel derivatives with potential biological applications. nih.govscispace.com Research into this molecule is rationalized by its utility as a starting material for creating a variety of substituted benzofurans. nih.gov For example, it has been prepared from 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid and subsequently used to synthesize a series of halogen and aminoalkyl derivatives. nih.govscispace.com

The primary motivation for these synthetic efforts is the exploration of the resulting compounds' biological activities. nih.gov Specifically, derivatives of this compound have been tested for their antimicrobial activity against a selection of Gram-positive cocci, Gram-negative rods, and yeasts. nih.govscispace.com The in-depth investigation of the parent compound and its modifications allows researchers to establish structure-activity relationships (SAR), which are crucial for designing more potent and selective therapeutic agents. The synthesis and characterization, including 1H-NMR and X-ray crystal structure analysis, of these compounds provide a foundational understanding of their chemical and physical properties. nih.govscispace.com

Comparative Analysis with Related Methylated and Methoxylated Benzofuran Derivatives

The biological activity of benzofuran derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. Comparative analyses of closely related structures are essential for understanding these structure-activity relationships. The introduction of methyl and methoxy (B1213986) groups, as seen in this compound, can significantly modulate a compound's properties.

Research has shown that the presence of a methyl group at the C-3 position of the benzofuran ring can lead to a significant increase in antiproliferative activity against various cancer cell lines. nih.gov Similarly, the position of a methoxy group is critical; compounds with a methoxy group at the C-6 position have demonstrated higher activity compared to those with the same group at the C-7 position. nih.gov For instance, a derivative with a methyl group at C-3 and a methoxy group at C-6 exhibited 3–10 times higher activity than a similar compound with the methoxy group at C-7. nih.gov Furthermore, the introduction of bromine atoms into the benzofuran structure has been found to increase the cytotoxic potential of the derivatives. mdpi.com

This comparative data underscores the rationale for the specific substitution pattern in this compound, as each functional group and its position can be strategically chosen to optimize biological efficacy.

Table 1: Comparative Analysis of Substituted Benzofuran Derivatives

| Compound/Derivative Class | Key Substituents | Observed Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans | Introduction of a methyl group at C-3 | Significant increase in antiproliferative activity against cancer cell lines. | nih.gov |

| 3-methylbenzofurans | para-methoxy group on a terminal phenyl ring | Showed the highest antiproliferative activity in its series against A549 lung carcinoma cells. | nih.gov |

| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans | Methoxy group at C-6 vs. C-7 | Higher activity observed with the methoxy group at the C-6 position. | nih.gov |

Advanced Synthetic Methodologies for Methyl 5 Methoxy 2 Methylbenzofuran 3 Carboxylate

Retrosynthetic Analysis and Strategic Disconnections for the Benzofuran (B130515) Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For methyl 5-methoxy-2-methylbenzofuran-3-carboxylate, the analysis involves several key disconnections of the benzofuran core and its substituents.

The most apparent disconnections are the ester and ether functional groups. A functional group interconversion (FGI) approach suggests that the methyl ester at the C3 position can be derived from the corresponding carboxylic acid, and the methoxy (B1213986) group at C5 can be formed from a hydroxyl group. This leads to the precursor 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid . scispace.comnih.gov

Further disconnection of the benzofuran nucleus itself reveals two primary strategies based on the formation of the furan (B31954) ring:

C-O and C2-C3 Bond Formation: This common approach involves disconnecting the ether linkage (O1-C2) and the C2-C3 bond. This strategy often starts with a suitably substituted phenol (B47542), such as a hydroquinone (B1673460) derivative, and a three-carbon component that will form the remainder of the furan ring. For instance, a substituted phenol can be reacted with a β-keto ester derivative.

C3-C3a and O1-C7a Bond Formation: An alternative disconnection breaks the bonds linking the furan ring to the benzene (B151609) ring. This strategy typically involves building a furan ring first and then performing a benzannulation reaction to construct the fused benzene ring.

The most convergent and widely used strategies focus on constructing the furan ring onto a pre-existing, appropriately substituted benzene ring precursor. This often involves the intramolecular cyclization of an ortho-substituted phenol, a powerful method for forming the C-O bond of the furan ring.

Direct and Indirect Synthetic Pathways to the Benzofuran Nucleus

A variety of synthetic routes have been developed for the benzofuran nucleus, ranging from classical condensation reactions to modern transition metal-catalyzed processes. nih.govjocpr.com These pathways can be broadly categorized based on the key bond-forming steps.

A powerful method for constructing the 2,3-disubstituted benzofuran core involves the reaction of phenolic precursors with alkynes. This approach typically proceeds via an initial coupling reaction followed by an intramolecular cyclization, often referred to as heteroannulation.

One prominent example is the Sonogashira coupling of an o-halophenol with a terminal alkyne, which generates an o-alkynylphenol intermediate. This intermediate can then undergo a 5-endo-dig cyclization to form the benzofuran ring. nih.gov The reaction is versatile, allowing for the introduction of various substituents on both the benzene ring and the furan ring depending on the choice of starting materials. Base-promoted cyclization of o-alkynylphenols provides a metal-free alternative, offering a simple and inexpensive route to the benzofuran core. nih.gov

Another related strategy is the intramolecular condensation of arylalkynyl ethers. For example, vanillin (B372448) can be converted to a propargyl ether, which then undergoes a cesium fluoride-mediated Claisen rearrangement to construct the 2-methylbenzofuran (B1664563) ring. jocpr.com

Transition metal catalysis has revolutionized the synthesis of benzofurans, offering high efficiency and functional group tolerance. acs.org Palladium and copper are the most extensively used metals for these transformations. nih.govresearchgate.net

Palladium-Catalyzed Reactions:

Sonogashira Coupling/Cyclization: As mentioned, the tandem Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization, is a cornerstone of benzofuran synthesis. acs.orgnih.gov This one-pot procedure is highly efficient.

Heck Reaction: Intramolecular Heck reactions of o-allylphenols or related vinyl ethers can effectively form the dihydrobenzofuran ring, which can be subsequently oxidized to the benzofuran.

C-H Activation: Palladium-catalyzed C-H activation/functionalization of phenols with alkenes or alkynes represents a modern, atom-economical approach to building the benzofuran scaffold. nih.gov

Copper-Catalyzed Reactions:

Coupling and Cyclization: Copper salts are often used as co-catalysts in palladium-mediated reactions, such as the Sonogashira coupling. acs.orgnih.gov They can also independently catalyze the coupling of o-halophenols with acetylenes. jocpr.com

Intramolecular C-O Bond Formation: Copper-catalyzed intramolecular O-arylation is a key step in many benzofuran syntheses, particularly in the cyclization of o-halophenyl ketones or ethers.

The table below summarizes various catalytic systems used in benzofuran synthesis.

| Catalyst System | Reaction Type | Typical Precursors | Key Advantages |

|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | Sonogashira Coupling / Annulation | o-Iodophenols, Terminal Alkynes | High efficiency, one-pot procedure. acs.orgnih.gov |

| Pd(OAc)₂ | C-H Activation / Annulation | Phenols, Alkenes/Alkynes | High atom economy, avoids pre-functionalization. nih.govnih.gov |

| CuI | Coupling / Cyclization | o-Halophenols, Acetylenes | Cost-effective catalyst. jocpr.comnih.gov |

| Ru-based Catalysts | Cycloisomerization | Homopropargylic Alcohols | High chemo- and regioselectivity. organic-chemistry.org |

Once the core benzofuran structure is assembled, subsequent functionalization is often necessary to arrive at the final target molecule. For this compound, this involves introducing the methyl ether at C5 and the methyl ester at C3.

A direct synthetic route starts from 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid . scispace.comnih.gov This precursor already contains the core skeleton and the necessary oxygen functionality at C5. The synthesis is completed in two steps:

O-methylation: The phenolic hydroxyl group at C5 is converted to a methoxy group.

Esterification: The carboxylic acid group at C3 is esterified to form the methyl ester.

A reported procedure accomplishes this by reacting the starting acid with dimethyl sulfate (B86663) in the presence of potassium carbonate in acetone. scispace.com This single reagent serves as the source for both the methyl ether and the methyl ester, providing an efficient route to the final product.

Alternatively, the ester functionality can be incorporated into the precursors before the cyclization step. For example, the reaction of a substituted phenol with a β-keto ester, such as ethyl acetoacetate, can directly yield a benzofuran-3-carboxylate ester after cyclization and dehydration.

Optimization of Reaction Parameters for Enhanced Efficiency and Selectivity

The yield and selectivity of benzofuran synthesis are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst loading is crucial for developing an efficient process. jocpr.comscielo.br

The choice of solvent can significantly influence reaction rates and outcomes. In base-promoted cyclizations of o-alkynylphenols, polar aprotic solvents like dimethylformamide (DMF) have been found to be superior to other solvents, facilitating the reaction and leading to higher yields. nih.gov For transition metal-catalyzed reactions, solvents must be chosen to ensure the solubility of reactants and the stability and activity of the catalyst. Toluene (B28343) is a common solvent for palladium-catalyzed reactions. nih.gov

Temperature is another critical parameter. While some cyclizations proceed smoothly at room temperature, many require heating to overcome the activation energy barrier. nih.gov For instance, the base-promoted cyclization of certain phenolic precursors is typically conducted at 60 °C. nih.gov However, excessively high temperatures can lead to side reactions and decomposition of sensitive functional groups. In the oxidative coupling of phenylpropanoids to form dihydrobenzofurans, reactions are often run at room temperature, as lower temperatures (0 °C) can decrease both conversion and selectivity. scielo.br Therefore, a careful balance must be struck to achieve optimal results.

The following table illustrates the impact of reaction conditions on the yield of a base-promoted benzofuran synthesis.

| Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| DMF | 60 | 86 | nih.gov |

| Dioxane | 60 | 52 | nih.gov |

| THF | 60 | 45 | nih.gov |

| Acetonitrile | 60 | Trace | nih.gov |

Catalyst Development and Ligand Design for Improved Yields

The efficient synthesis of polysubstituted benzofurans, including this compound, is often reliant on transition-metal catalysis. Palladium and copper-based catalysts are at the forefront of these methodologies, with catalyst and ligand choice being critical factors in achieving high yields and selectivity.

Palladium-catalyzed reactions, such as the Sonogashira coupling followed by intramolecular cyclization, are a common route to the benzofuran core. The choice of the palladium source (e.g., Pd(OAc)₂, [Pd(η³-C₃H₅)Cl]₂) and, more importantly, the phosphine (B1218219) ligand, can dramatically influence the reaction's success. Ligands such as triphenylphosphine (B44618) (PPh₃), SPhos, and XPhos are often employed. The ligand's role is to stabilize the palladium center, facilitate oxidative addition and reductive elimination steps in the catalytic cycle, and influence the steric and electronic environment around the metal, thereby affecting reaction rates and yields. For instance, bulky electron-rich phosphine ligands like XPhos have been shown to be highly efficient in palladium-catalyzed cross-coupling reactions, leading to significantly improved yields. unicatt.it

Copper-catalyzed reactions represent a more economical and greener alternative for benzofuran synthesis. Copper iodide (CuI) is a frequently used catalyst, often in conjunction with a base, for coupling reactions leading to the benzofuran ring system. rsc.org The development of ligand-assisted copper catalysis has further enhanced the scope and efficiency of these transformations. The design of specific ligands can prevent catalyst deactivation and improve solubility, leading to higher turnover numbers and improved yields.

The following table illustrates the impact of catalyst and ligand selection on the yield of a representative benzofuran synthesis, highlighting the importance of these components in optimizing the reaction.

| Entry | Catalyst | Ligand | Solvent | Yield (%) |

| 1 | Pd₂(dba)₃ | dppf | Toluene | 75 |

| 2 | [Pd(η³-C₃H₅)Cl]₂ | SPhos | THF | 58 |

| 3 | [Pd(η³-C₃H₅)Cl]₂ | XPhos | MeCN/THF | 98 |

| 4 | CuI | None | DMF | 65 |

| 5 | CuI | 1,10-Phenanthroline | DMSO | 85 |

This table is illustrative and based on general findings for benzofuran synthesis; specific yields for this compound may vary.

Green Chemistry Principles Applied to the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key aspects include the use of greener solvents, energy efficiency, and the development of more sustainable catalytic systems.

One of the primary tenets of green chemistry is the use of environmentally benign solvents. Traditional syntheses of benzofurans often employ volatile organic compounds (VOCs) like toluene or DMF. Research has focused on replacing these with greener alternatives such as water, ethanol, or deep eutectic solvents (DES). For instance, copper-catalyzed click reactions for the synthesis of benzofuran-related structures have been successfully performed in a DMF/H₂O system, reducing the reliance on purely organic solvents. niscair.res.in

The development of heterogeneous catalysts is another cornerstone of green synthetic chemistry. Immobilizing catalysts on solid supports facilitates their recovery and reuse, reducing waste and cost. While homogeneous catalysts are more common for benzofuran synthesis, research into solid-supported palladium and copper catalysts is an active area.

Furthermore, reaction conditions are optimized to be more energy-efficient. Microwave-assisted synthesis has emerged as a valuable tool, often leading to significantly reduced reaction times and improved yields compared to conventional heating.

The table below provides a comparative overview of a traditional versus a greener approach to the synthesis of a benzofuran derivative, illustrating the practical application of green chemistry principles.

| Parameter | Traditional Synthesis | Greener Synthesis |

| Catalyst | Homogeneous Pd catalyst | Reusable heterogeneous Cu catalyst |

| Solvent | Toluene or DMF | Water or Ethanol |

| Energy Input | Conventional heating (reflux) | Microwave irradiation |

| Work-up | Organic solvent extraction | Filtration to recover catalyst, minimal extraction |

| Atom Economy | Moderate | Improved due to fewer protecting groups |

Applying these principles to the synthesis of this compound could involve, for example, a copper-catalyzed cyclization in an aqueous medium, potentially under microwave irradiation, to construct the benzofuran core. While a specific established green synthesis for this exact molecule is not widely documented, the methodologies developed for related benzofurans provide a clear roadmap for future sustainable production.

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Methoxy 2 Methylbenzofuran 3 Carboxylate

Electrophilic Aromatic Substitution Patterns on the Benzofuran (B130515) Ring System

The benzofuran core of methyl 5-methoxy-2-methylbenzofuran-3-carboxylate is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is primarily governed by the directing effects of the substituents on the benzene (B151609) portion of the ring system. The 5-methoxy group is a potent activating, ortho-para directing group, while the fused furan (B31954) ring, considered as a whole, also influences the substitution pattern. Consequently, electrophilic attack is directed to the C4 and C6 positions, which are ortho and para, respectively, to the strongly electron-donating methoxy (B1213986) group. libretexts.org

Halogenation of this compound has been investigated to produce various halogenated derivatives. scispace.comnih.gov These reactions demonstrate a clear site-selectivity on the benzene ring, consistent with the principles of electrophilic aromatic substitution.

Bromination: The reaction of this compound with an equimolar amount of bromine (Br₂) in chloroform (B151607) proceeds selectively to yield a single monobrominated product. scispace.com The electrophilic bromine atom attacks the C6 position, which is para to the activating methoxy group, resulting in the formation of methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. scispace.com This high regioselectivity highlights the powerful directing effect of the methoxy group.

Chlorination: In contrast to bromination, chlorination with gaseous chlorine (Cl₂) leads to a mixture of products. scispace.com Substitution occurs on the benzofuran ring at both the C4 (ortho) and C6 (para) positions, as well as on the C2-methyl group. scispace.com This results in the formation of compounds such as methyl 4,6-dichloro-2-(chloromethyl)-5-methoxy-1-benzofuran-3-carboxylate and methyl 4,6-dichloro-2-(dichloromethyl)-5-methoxy-1-benzofuran-3-carboxylate. scispace.com The harsher conditions or higher reactivity of chlorine compared to bromine can lead to multiple substitutions.

| Reaction | Reagent(s) | Position(s) of Substitution | Major Product(s) | Reference |

|---|---|---|---|---|

| Monobromination | Br₂ (1 equiv.) in CHCl₃ | C6 | Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | scispace.com |

| Chlorination | Cl₂ gas | C4, C6, and C2-methyl group | Mixture including methyl 4,6-dichloro-2-(chloromethyl)-5-methoxy-1-benzofuran-3-carboxylate | scispace.com |

While specific studies on the acylation of this compound are not extensively detailed in the provided literature, the principles of electrophilic aromatic substitution allow for predictable outcomes. Reactions like Friedel-Crafts acylation would be expected to occur at the most nucleophilic positions of the benzene ring. libretexts.org

Given the strong activating and ortho-para directing nature of the 5-methoxy group, acylation would be directed to the C4 and C6 positions. The C6 position is often favored in electrophilic substitutions on similar 5-substituted benzofurans due to reduced steric hindrance compared to the C4 position, which is situated between the methoxy group and the fused furan ring. Therefore, regioselective acylation would likely yield the 6-acyl derivative as the major product.

Transformations of the Carboxylate Ester Moiety

The methyl ester group at the C3 position is a key functional handle that allows for a variety of chemical transformations, including hydrolysis, amidation, and reduction.

The methyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 5-methoxy-2-methylbenzofuran-3-carboxylic acid. smolecule.comchemicalbook.comuni.lu This transformation is typically achieved under basic conditions, for example, by heating the ester with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a co-solvent such as methanol (B129727) or ethanol. chemspider.comresearchgate.net Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, precipitating the carboxylic acid. This hydrolysis is a fundamental step in the synthesis of many derivatives where the carboxylic acid functionality is required. chemicalbook.com

Amidation: The carboxylate ester can be converted into a carboxamide. For instance, 5-methoxy-2-methylbenzofuran-3-carboxamide can be synthesized from the methyl ester. researchgate.net This reaction typically involves heating the ester with ammonia (B1221849) or a primary/secondary amine. The reaction can also be facilitated by first hydrolyzing the ester to the carboxylic acid, converting it to a more reactive acyl chloride, and then reacting it with the desired amine.

Reduction: The ester group is susceptible to reduction by powerful reducing agents. Reagents like lithium aluminum hydride (LiAlH₄) can reduce the methyl carboxylate group to a primary alcohol, yielding (5-methoxy-2-methylbenzofuran-3-yl)methanol. smolecule.com This transformation provides a route to another class of derivatives with different biological and chemical properties.

| Transformation | Typical Reagent(s) | Product | Reference |

|---|---|---|---|

| Hydrolysis | NaOH or KOH in H₂O/MeOH | 5-Methoxy-2-methylbenzofuran-3-carboxylic acid | smolecule.comchemicalbook.comchemspider.com |

| Amidation | Ammonia or an amine | 5-Methoxy-2-methylbenzofuran-3-carboxamide | researchgate.net |

| Reduction | Lithium aluminum hydride (LiAlH₄) | (5-Methoxy-2-methylbenzofuran-3-yl)methanol | smolecule.com |

Reactivity of the Methoxy and Methyl Substituents

The substituents at the C5 and C2 positions also exhibit their own characteristic reactivity.

C2-Methyl Group: The methyl group at the C2 position can undergo free-radical substitution reactions, particularly after the aromatic ring has been somewhat deactivated by other substituents. For example, following the monobromination of the benzene ring at C6, the resulting methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate can be treated with N-bromosuccinimide (NBS) to achieve selective bromination of the methyl group. scispace.com This reaction, typically initiated by light or a radical initiator, yields methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate, providing a functional group handle for further nucleophilic substitution reactions. scispace.com

C5-Methoxy Group: The primary role of the C5-methoxy group is to act as a strong electron-donating group, activating the benzene ring towards electrophilic aromatic substitution and directing incoming electrophiles to the C4 (ortho) and C6 (para) positions. scispace.com While aryl ethers are generally stable, the methoxy group can be cleaved under harsh acidic conditions (e.g., using strong acids like HBr or HI) to yield the corresponding 5-hydroxy derivative, a phenol (B47542). This reaction proceeds via nucleophilic attack on the methyl group of the protonated ether.

Oxidation Pathways of Methoxy Groups

The methoxy group at the C-5 position of the benzofuran ring significantly influences the molecule's susceptibility to oxidation. Electron-donating in nature, this group renders the aromatic system more electron-rich and thus more prone to oxidative processes. While direct oxidation studies on this compound are not extensively detailed in the available literature, parallels can be drawn from the oxidation of similar methoxy-substituted aromatic and heterocyclic compounds. The primary oxidation pathway for such moieties often involves oxidative demethylation or conversion to a quinone-like structure.

Potent oxidizing agents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) are known to oxidize electron-rich aromatic systems. nih.gov For instance, the treatment of substituted 4-methoxyanilines with CAN effectively yields 1,4-benzoquinones. nih.gov This transformation proceeds via a single-electron transfer mechanism, highlighting the ability of CAN to act as a powerful one-electron oxidant. wikipedia.org Given the electron-rich nature of the benzofuran core in this compound, a similar oxidation at the 5-methoxy position could be anticipated, potentially leading to a quinone derivative.

Another reagent capable of selectively oxidizing phenols and their ethers is potassium nitrosodisulfonate, commonly known as Fremy's salt. libretexts.org This stable free radical is particularly effective in converting phenols to the corresponding quinones. sciencemadness.org The oxidation of a 7-hydroxy-2,3-diphenylbenzofuran to its corresponding quinone has been reported, demonstrating the applicability of such oxidative transformations within the benzofuran scaffold. semanticscholar.org It is plausible that under appropriate conditions, the 5-methoxy group of this compound could undergo demethylation to the corresponding 5-hydroxy derivative, which would then be readily oxidized to a quinone.

The table below summarizes potential oxidizing agents and their expected products in the oxidation of the methoxy group.

| Oxidizing Agent | Potential Product | Reaction Type |

| Ceric Ammonium Nitrate (CAN) | Benzofuran-4,7-dione derivative | Oxidative Demethylation/Quinone Formation |

| Fremy's Salt | Benzofuran-4,7-dione derivative | Oxidation of corresponding phenol |

Functionalization of the 2-Methyl Group

The methyl group at the C-2 position of the benzofuran ring is a key site for functionalization, primarily through free-radical halogenation. This reactivity is analogous to the benzylic functionalization of methyl groups on other aromatic systems. The use of N-bromosuccinimide (NBS) is a well-established method for the selective bromination of such positions.

In the case of this compound derivatives, treatment with NBS provides a high yield of the corresponding 2-(bromomethyl) derivative. Specifically, methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate reacts with NBS to furnish methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate. This transformation highlights the facility of radical substitution at the 2-methyl position.

The resulting brominated compound serves as a versatile intermediate for further synthetic modifications. The bromine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. For instance, condensation with appropriate amines leads to the formation of aminoalkyl derivatives.

The following table outlines the key reactants and products in the functionalization of the 2-methyl group.

| Reactant | Reagent | Product | Reaction Type |

| Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | N-Bromosuccinimide (NBS) | Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate | Free-Radical Bromination |

| Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate | Amines | Aminoalkyl derivatives | Nucleophilic Substitution |

Detailed Mechanistic Elucidation of Key Chemical Transformations

The functionalization of the 2-methyl group of this compound with N-bromosuccinimide proceeds through a well-understood free-radical chain mechanism. This process is analogous to allylic or benzylic bromination.

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by light or a radical initiator, to generate a bromine radical (Br•).

Initiation: NBS → Succinimidyl radical + Br•

In the propagation phase, the bromine radical abstracts a hydrogen atom from the 2-methyl group of the benzofuran derivative. This abstraction is favored due to the stability of the resulting benzylic-type radical, which is resonance-stabilized by the adjacent benzofuran ring system.

Propagation Step 1: R-CH₃ + Br• → R-CH₂• + HBr (where R = 5-methoxy-3-(methoxycarbonyl)benzofuran-2-yl)

The hydrogen bromide (HBr) generated in this step reacts with NBS to produce a low concentration of molecular bromine (Br₂).

Propagation Step 2: NBS + HBr → Succinimide + Br₂

The newly formed benzylic radical then reacts with the molecular bromine, abstracting a bromine atom to yield the brominated product and another bromine radical, which continues the chain reaction.

Propagation Step 3: R-CH₂• + Br₂ → R-CH₂Br + Br•

The low concentration of Br₂ maintained by this mechanism is crucial, as it minimizes competitive electrophilic addition of bromine to the electron-rich benzofuran ring.

The chain reaction is terminated when two radical species combine.

Termination (examples): Br• + Br• → Br₂ R-CH₂• + Br• → R-CH₂Br R-CH₂• + R-CH₂• → R-CH₂-CH₂-R

This mechanistic pathway ensures the selective bromination of the 2-methyl group, providing a versatile handle for further synthetic elaborations of the this compound scaffold.

Advanced Spectroscopic and Analytical Methodologies for Structural Confirmation of Methyl 5 Methoxy 2 Methylbenzofuran 3 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

High-Resolution 1D NMR (¹H, ¹³C) Analysis and Chemical Shift Interpretation

One-dimensional NMR spectra offer a direct view of the molecular skeleton. For methyl 5-methoxy-2-methylbenzofuran-3-carboxylate, the ¹H and ¹³C NMR spectra reveal distinct signals corresponding to each unique proton and carbon atom in the molecule.

In the ¹H NMR spectrum, characteristic signals confirm the presence of all key functional groups. scispace.com The aromatic protons on the benzofuran (B130515) ring typically appear as a set of multiplets or distinct doublets and doublets of doublets, depending on their coupling partners. For the parent compound, protons H-4, H-6, and H-7 have been identified in the aromatic region. scispace.com The methoxy (B1213986) group at the C-5 position gives rise to a sharp singlet, as do the methyl ester group and the methyl group at the C-2 position of the furan (B31954) ring. scispace.com

The ¹³C NMR spectrum is equally informative, with each carbon atom producing a unique signal. The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum. The quaternary and protonated carbons of the benzofuran core can be distinguished, often with the aid of Distortionless Enhancement by Polarization Transfer (DEPT) experiments.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for the this compound Core Structure Data is compiled and representative of the core structure and its derivatives.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2-CH₃ | ~2.74 | ~14.5 |

| 3-COOCH₃ | ~3.94 | ~51.5 |

| 5-OCH₃ | ~3.87 | ~55.8 |

| H-4 | ~7.44 (d) | ~115.0 |

| H-6 | ~6.85 (dd) | ~111.5 |

| H-7 | ~7.33 (d) | ~104.0 |

| C=O (ester) | - | ~165.0 |

| C-2 | - | ~159.0 |

| C-3 | - | ~108.0 |

| C-3a | - | ~145.0 |

| C-5 | - | ~155.0 |

| C-7a | - | ~150.0 |

Note: Chemical shifts are approximate and can vary based on solvent and specific derivative.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential information, 2D NMR techniques are crucial for assembling the complete molecular puzzle by establishing correlations between nuclei. researchgate.net

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For a derivative of the title compound, COSY would be used to confirm the connectivity of the aromatic protons on the benzene (B151609) ring portion of the molecule by observing cross-peaks between adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This is an essential tool for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the proton signal for the 2-CH₃ group would show a cross-peak to its corresponding carbon signal. rsc.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is powerful for mapping the molecular skeleton by showing correlations between protons and carbons over two to three bonds (and sometimes four). sdsu.edu Key HMBC correlations would include the signal from the 2-CH₃ protons to the C-2 and C-3 carbons, and the signal from the ester methyl protons to the carbonyl carbon. rsc.orgdea.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of their bonding connectivity. researchgate.net NOESY is particularly useful for determining stereochemistry and conformational preferences. For example, a NOESY correlation between the protons of the 2-methyl group and the H-7 proton would provide information about the preferred orientation of substituents. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. researchgate.net For this compound (C₁₂H₁₂O₄), the expected exact mass can be calculated and compared to the experimental value to confirm its composition.

Tandem mass spectrometry (MS/MS) experiments are used to analyze the fragmentation patterns of the molecular ion, which provides structural information. researchgate.net The fragmentation of benzofuran derivatives is influenced by the stability of the benzofuran ring system. nih.gov Common fragmentation pathways for the title compound under electron ionization (EI) or electrospray ionization (ESI) would likely include:

Loss of the methoxy radical (•OCH₃) from the ester group.

Loss of the entire methyl ester group.

Cleavage resulting in the formation of a stable benzofuran acylium ion. researchgate.net

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group on the aromatic ring. researchgate.net

Analysis of these fragmentation patterns helps to confirm the identity and arrangement of the various functional groups on the benzofuran core. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms can be determined, yielding bond lengths, bond angles, and torsional angles.

Studies have confirmed the molecular structure of this compound and its 6-bromo derivative using single-crystal X-ray diffraction. scispace.comresearchgate.net These analyses revealed that both compounds crystallize in the triclinic space group P-1, providing unambiguous proof of their atomic connectivity and conformation in the crystalline state. scispace.com

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This crystal packing is governed by various non-covalent intermolecular interactions. For benzofuran derivatives, common interactions include:

π–π Stacking: The planar, aromatic benzofuran ring system can participate in π–π stacking interactions with adjacent molecules, contributing significantly to the stability of the crystal structure. nih.govresearchgate.net

These interactions collectively guide the formation of extended supramolecular architectures, such as layers or three-dimensional networks. asianpubs.orgasianpubs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.com Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation. mdpi.com

For this compound, the IR and Raman spectra would display key bands that confirm its structure. researchgate.net

C=O Stretching: The most prominent band in the IR spectrum is typically the strong stretching vibration of the ester carbonyl (C=O) group, usually found in the range of 1700-1730 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester and ether linkages are expected in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.

While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy depends on the change in polarizability. researchgate.net Therefore, the two techniques provide complementary information. For instance, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Ester C=O Stretch | 1700 - 1730 | Strong (IR) |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-O Stretch (Ester, Ether) | 1000 - 1300 | Strong |

| C-H Bending (out-of-plane) | 700 - 900 | Strong (IR) |

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC-MS, Column Chromatography)

The structural confirmation and integrity of this compound and its derivatives are critically dependent on their isolation in a highly purified form. Chromatographic techniques are indispensable tools in both the purification of these compounds from reaction mixtures and the subsequent assessment of their purity. Methodologies such as column chromatography, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are routinely employed to meet these analytical and preparative demands.

Column Chromatography

Column chromatography serves as the primary and most crucial technique for the purification of this compound and its derivatives following their synthesis. scispace.com This solid-liquid chromatography method is highly effective for separating the target compound from byproducts, unreacted starting materials, and other impurities on a preparative scale.

The process typically involves silica (B1680970) gel as the stationary phase, chosen for its polarity and versatility. scispace.comrsc.orgniscpr.res.in The crude reaction mixture is loaded onto the top of a column packed with silica gel (e.g., Merck 0.05–0.2 mm, 70–325 mesh ASTM), and a solvent or a mixture of solvents (the mobile phase or eluent) is passed through the column. scispace.com The separation is based on the differential adsorption of the components onto the silica gel; less polar compounds travel down the column faster, while more polar compounds are retained longer.

For the parent compound, this compound, purification is effectively achieved using chloroform (B151607) as the sole eluent. scispace.com For its various halogenated derivatives, the polarity of the mobile phase is fine-tuned to optimize separation. This often involves using mixtures of chloroform and methanol (B129727). scispace.comnih.gov For instance, a mixture of chloroform and methanol in a 100:0.5 (v/v) ratio has been successfully used to purify chlorinated derivatives. scispace.com

Throughout the purification process, Thin-Layer Chromatography (TLC) is used to monitor the progress of the separation by analyzing the fractions collected from the column. scispace.comniscpr.res.inrsc.org TLC plates, typically silica gel G with a fluorescent indicator, are eluted with solvent systems like chloroform-methanol (98:2 or 95:5 v/v) to identify the fractions containing the desired pure compound. scispace.com

| Compound | Stationary Phase | Mobile Phase (Eluent) | Monitoring Technique |

|---|---|---|---|

| This compound | Silica Gel (70–325 mesh) | Chloroform | TLC (Silica Gel G) |

| Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Silica Gel | Chloroform | TLC (Silica Gel G) |

| Methyl 4,6-dichloro-2-(chloromethyl)-5-methoxy-1-benzofuran-3-carboxylate | Silica Gel | Chloroform / Methanol (100:0.5, v/v) | TLC (Silica Gel G) |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Silica Gel | Chloroform | TLC (Silica Gel G) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the purity assessment and structural analysis of volatile and thermally stable compounds like benzofuran derivatives. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

In a typical GC-MS analysis of benzofuran derivatives, the sample is injected into the GC system, where it is vaporized. mdpi.com An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. sciresjournals.com The column, often a fused-silica capillary column with a nonpolar stationary phase like 5% phenyl methylpolysiloxane (e.g., HP-5MS or SH-Rxi-5Sil MS), separates the components based on their boiling points and interactions with the stationary phase. mdpi.comsciresjournals.com The temperature of the column oven is programmed to increase gradually, allowing for the sequential elution of compounds from the column. sciresjournals.com

As each separated component elutes from the column, it enters the mass spectrometer. The molecules are ionized, typically by electron ionization (EI), causing them to fragment in a reproducible pattern. sciresjournals.com The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a "molecular fingerprint" for the compound. This allows for unambiguous identification and the detection of even trace-level impurities.

| Parameter | Typical Conditions |

|---|---|

| Column | SH-Rxi-5Sil MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Oven Program | Initial temp 90°C, ramped to 300°C |

| Injector Temperature | 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 30-600 |

| Interface Temperature | 280°C |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of benzofuran derivatives. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. HPLC can be used for both analytical purposes, such as determining purity with high precision, and for preparative purification.

The most common mode of HPLC for compounds like this compound is reversed-phase chromatography. In this setup, the stationary phase is nonpolar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. The separation principle is based on the hydrophobic interactions between the analytes and the stationary phase.

For purity assessment, a small amount of the sample is injected into the HPLC system. The components are separated as they pass through the column, and their elution is monitored by a detector, typically a UV-Vis detector set at a wavelength where the benzofuran ring system absorbs strongly. The retention time is characteristic of the compound under specific conditions, and the area under the peak is proportional to its concentration, allowing for quantitative purity assessment. When coupled with a mass spectrometer (HPLC-MS), this technique provides definitive identification of the main component and any impurities. nih.gov

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Methanol and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

| Injection Volume | 10-20 µL |

Computational and Theoretical Investigations of Methyl 5 Methoxy 2 Methylbenzofuran 3 Carboxylate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electron distribution of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are widely employed for their balance of accuracy and computational cost, making them suitable for studying benzofuran (B130515) derivatives. semanticscholar.orgmaterialsciencejournal.org The DFT approach, particularly with hybrid functionals like B3LYP and a sufficiently large basis set such as 6-311++G(d,p), has proven effective in modeling the properties of similar heterocyclic systems. semanticscholar.orgmaterialsciencejournal.org

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the global minimum energy conformation. For methyl 5-methoxy-2-methylbenzofuran-3-carboxylate, conformational flexibility exists primarily around the rotatable single bonds of the methoxy (B1213986) and methyl carboxylate substituents.

Theoretical conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting structure. The goal is to identify the geometry with the lowest possible energy. The starting point for such an optimization is often experimental data, and for this compound, single-crystal X-ray diffraction data is available, confirming its solid-state structure. scispace.comnih.gov This experimental structure provides an excellent benchmark for validating the accuracy of the computational method. The geometry would be optimized until it reaches a stationary point on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational analysis. The resulting optimized structural parameters can then be compared with the experimental X-ray data.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) | Experimental Value (X-ray) scispace.com |

|---|---|---|---|

| Bond Length (Å) | C=O (ester) | 1.215 | Available from crystallographic data |

| Bond Length (Å) | C-O (furan ring) | 1.370 | Available from crystallographic data |

| Bond Angle (°) | O-C=O (ester) | 124.5 | Available from crystallographic data |

| Dihedral Angle (°) | C4-C5-O-CH₃ (methoxy) | ~0 or ~180 | Available from crystallographic data |

Understanding the distribution of electrons within the molecule is key to predicting its reactivity and intermolecular interactions. After geometry optimization, the electronic wavefunction can be analyzed to determine the partial atomic charges on each atom. Common methods for this include Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA), with NPA often being preferred as it is less dependent on the basis set used.

For this compound, it is expected that the highest negative charges will be localized on the highly electronegative oxygen atoms of the furan (B31954) ring, the methoxy group, and the carbonyl group of the ester. Conversely, the carbon atoms attached to these oxygens, particularly the carbonyl carbon, would exhibit a significant positive charge, marking them as potential sites for nucleophilic attack. This charge distribution is critical for understanding the molecule's electrostatic potential and non-covalent interactions.

Theoretical Prediction and Comparison with Experimental Spectroscopic Parameters (NMR, IR, UV-Vis)

A primary application of computational chemistry is the prediction of spectroscopic properties, which serves as a powerful tool for structure verification. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. semanticscholar.org These theoretical values are often calculated in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better match experimental conditions. The calculated shifts can be directly compared to the experimental data obtained from literature, such as the ¹H-NMR spectrum recorded in CDCl₃. scispace.com A strong linear correlation between the theoretical and experimental shifts validates the accuracy of the computed molecular structure and electronic environment.

| Proton Group | Experimental δ (ppm) scispace.com | Theoretical δ (ppm) (GIAO-DFT) |

|---|---|---|

| Ar-H (H4) | 7.44 | Calculated Value |

| Ar-H (H6) | 7.33 | Calculated Value |

| Ar-H (H7) | 6.85 | Calculated Value |

| COOCH₃ | 3.94 | Calculated Value |

| OCH₃ | 3.87 | Calculated Value |

| CH₃ | 2.74 | Calculated Value |

IR Spectroscopy: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. These frequencies correspond to the characteristic stretching, bending, and torsional motions of the molecule's functional groups, which are observed as absorption bands in an IR spectrum. Due to the harmonic approximation and other systematic errors, calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. This allows for the confident assignment of major experimental peaks, such as the C=O stretch of the ester group and C-O stretches of the ether and furan moieties.

UV-Vis Spectroscopy: Electronic absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in a UV-Vis spectrum.

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org

FMO Analysis: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. For this compound, the HOMO is expected to be distributed over the electron-rich benzofuran ring system and the oxygen of the methoxy group. The LUMO is anticipated to be localized primarily on the electron-withdrawing methyl carboxylate group and the C2-C3 bond of the furan ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive. malayajournal.org

| Parameter | Energy (eV) | Implication |

|---|---|---|

| E(HOMO) | ~ -6.2 | Electron-donating ability (nucleophilicity) |

| E(LUMO) | ~ -1.5 | Electron-accepting ability (electrophilicity) |

| ΔE (HOMO-LUMO Gap) | ~ 4.7 | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying regions prone to electrophilic and nucleophilic attack. mdpi.com In an MEP map of the title compound, regions of negative potential (typically colored red or yellow) would be concentrated around the carbonyl and ether oxygen atoms, indicating these are the most favorable sites for interaction with electrophiles or for hydrogen bonding. Regions of positive potential (colored blue) would be found near hydrogen atoms, highlighting sites susceptible to nucleophilic attack.

Computational Modeling of Reaction Pathways and Transition States for Mechanistic Insights

Beyond static molecular properties, computational chemistry can be used to explore the mechanisms of chemical reactions. This involves mapping the potential energy surface that connects reactants to products. A key goal is to locate the transition state (TS)—the highest energy point along the lowest energy reaction pathway.

For this compound, one could model reactions such as electrophilic aromatic substitution (e.g., nitration or halogenation) or hydrolysis of the ester group. Computational methods can be used to:

Locate Transition State Structures: Algorithms are used to find the saddle point on the potential energy surface corresponding to the TS.

Calculate Activation Energies (Ea): The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate.

Verify the Pathway: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the desired reactants and products.

By comparing the activation energies for different possible reaction pathways (e.g., substitution at different positions on the benzene (B151609) ring), this analysis can provide powerful mechanistic insights and predict the regioselectivity of a reaction, explaining why certain products are formed preferentially.

Strategic Derivatization and Analog Synthesis of the Methyl 5 Methoxy 2 Methylbenzofuran 3 Carboxylate Scaffold

Synthesis of Halogenated Derivatives for Systematic Structure-Reactivity Studies

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) is a fundamental tactic in medicinal chemistry to probe electronic and steric effects, improve binding affinity, and enhance metabolic stability. For the methyl 5-methoxy-2-methylbenzofuran-3-carboxylate scaffold, halogenation has been explored to create derivatives for systematic SAR studies. scispace.comnih.gov

Research has shown that direct bromination of the core structure can be achieved to yield specific isomers. For instance, reacting the parent compound with an equimolar amount of bromine (Br₂) can lead to the formation of methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. scispace.com Further halogenation can be directed to the 2-methyl group. The use of N-Bromosuccinimide (NBS) facilitates the synthesis of methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate, providing a reactive handle for further derivatization. scispace.commdpi.com Chlorination has also been investigated; reactions with chlorine (Cl₂) can result in a mixture of products, including substitution on the benzofuran (B130515) ring at the C4 and C6 positions, as well as on the methyl group, yielding compounds like methyl 4,6-dichloro-2-(chloromethyl)-5-methoxy-1-benzofuran-3-carboxylate. scispace.com

The rationale for synthesizing these halogenated analogs often relates to the ability of halogens to form "halogen bonds," an attractive interaction between an electrophilic halogen and a nucleophilic site on a biological target, which can significantly improve binding affinity. mdpi.comnih.gov The presence of bromine on a methyl or acetyl group attached to the benzofuran system has been noted to increase cytotoxicity in some contexts. researchgate.net

Table 1: Examples of Synthesized Halogenated Derivatives

| Compound Name | Halogen(s) | Position(s) of Halogenation | Synthetic Reagent(s) | Reference(s) |

|---|---|---|---|---|

| Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Bromine | C6 | Br₂ | scispace.com |

| Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate | Bromine | C6, 2-methyl group | Br₂, NBS | scispace.com |

Introduction of Diverse Functional Groups at Peripheral and Core Positions

To comprehensively explore the chemical space around the this compound scaffold, a variety of functional groups can be introduced at both peripheral (substituents on the benzene (B151609) ring) and core (the heterocyclic furan (B31954) ring) positions. These modifications can alter properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Functionalization can be achieved through several synthetic routes:

Modification of Existing Groups: The ester at the C3 position can be reduced to a primary alcohol (3-methanol derivative) using reducing agents like lithium aluminum hydride. smolecule.com The methyl group at the C2 position can be halogenated, as previously mentioned, to create a reactive bromomethyl intermediate that allows for the introduction of nucleophiles. scispace.com

Palladium-Catalyzed Cross-Coupling: A powerful strategy for functionalizing the benzofuran core involves creating a versatile intermediate, such as a 3-iodobenzofuran (B11763985). acs.orgnih.gov This intermediate can then undergo various palladium-catalyzed reactions to introduce a wide array of substituents. These reactions include:

Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl groups. acs.org

Sonogashira Coupling: To introduce alkynyl groups. acs.org

Heck Coupling: To introduce alkenyl groups. acs.org

Carbonylative Suzuki Coupling: To introduce aroyl groups. acs.org This approach allows for the synthesis of diverse 2,3,5-trisubstituted benzofurans. acs.org

Synthesis of Amide, Amine, and Other Nitrogen-Containing Analogs

Incorporating nitrogen-containing functional groups such as amides and amines is a common strategy to introduce hydrogen bond donors and acceptors, improve solubility, and modulate biological activity.

Amide Synthesis: The methyl ester at the C3 position can be converted into a carboxamide. This is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid, which is then coupled with a desired amine using standard peptide coupling reagents. chemicalbook.com A more direct method involves the reaction of the ester with alkali metal amidoboranes, which can facilitate a rapid and chemoselective synthesis of primary and secondary amides at room temperature. nih.gov For example, 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide has been synthesized from its corresponding carboxylic acid precursor. researchgate.net

Amine Synthesis: Primary, secondary, or tertiary amines can be introduced, often via an alkyl spacer. A common synthetic route utilizes the previously described bromomethyl intermediate, methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate. scispace.com This reactive compound can be condensed with a variety of primary or secondary amines to yield a series of aminoalkyl derivatives. scispace.comnih.gov The resulting amino derivatives are often converted to their hydrochloride salts to improve solubility and handling. scispace.com

Table 2: Examples of Synthesized Nitrogen-Containing Analogs

| Analog Type | Functional Group Introduced | Synthetic Strategy | Precursor Compound | Reference(s) |

|---|---|---|---|---|

| Amide | Carboxamide | Hydrolysis of ester followed by amine coupling | This compound | researchgate.net |

Scaffold Hopping and Isosteric Replacements for Structural Exploration

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies aimed at identifying structurally novel compounds that retain the desired biological activity of a known parent molecule. uniroma1.itresearchgate.net These techniques involve replacing the core molecular framework (the scaffold) or specific functional groups with alternatives that mimic the key steric and electronic features required for biological recognition. u-strasbg.frresearchgate.net The goals are often to improve physicochemical properties, gain metabolic stability, or discover novel, patentable chemical entities. uniroma1.it

For the this compound scaffold, several hypothetical replacements could be explored:

Benzothiophene: Replacing the furan oxygen with a sulfur atom.

Indole: Replacing the furan oxygen with a nitrogen atom (N-H).

Benzimidazole: A nitrogen-containing heterocyclic system.

These replacements would significantly alter the core structure while potentially preserving the spatial orientation of the key peripheral substituents at the 2, 3, and 5 positions, leading to the discovery of new classes of active compounds.

Development of Combinatorial and Library Synthesis Approaches for Analog Generation

To efficiently explore the vast chemical space around the benzofuran scaffold, combinatorial and library synthesis approaches have been developed. nih.gov These methods allow for the rapid, parallel synthesis of a large number of structurally related compounds, which can then be screened for desired properties. acs.orgnih.gov

A prevalent strategy for building benzofuran-based libraries involves a diversity-oriented synthesis approach. nih.govacs.org This often begins with the synthesis of a common, functionalized intermediate that can be readily diversified in the final steps. For benzofurans, a 3-iodobenzofuran is a particularly useful intermediate. acs.org The general workflow is as follows:

Intermediate Synthesis: A multi-step synthesis provides a core intermediate, such as a 2,5-disubstituted-3-iodobenzofuran. This can be achieved through methods like palladium/copper-catalyzed cross-coupling of an o-iodoanisole with a terminal alkyne, followed by electrophilic cyclization. acs.org

Parallel Diversification: The 3-iodo group serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, carbonylative couplings). nih.gov

Library Generation: By reacting the common intermediate with a diverse set of building blocks (e.g., various boronic acids, alkynes, or amines) in a parallel format (often using multi-well plates), a large library of unique, multi-substituted benzofurans can be generated efficiently. acs.orgnih.gov

This high-throughput approach enables the systematic exploration of substitutions at key positions of the benzofuran scaffold, facilitating the rapid identification of lead compounds with optimized characteristics. nih.gov

Emerging Research Avenues and Potential Applications of Methyl 5 Methoxy 2 Methylbenzofuran 3 Carboxylate in Non Biological Domains

Utilization as a Versatile Building Block in Complex Chemical Synthesis

The chemical architecture of methyl 5-methoxy-2-methylbenzofuran-3-carboxylate makes it a valuable precursor and intermediate in multi-step organic synthesis. smolecule.com The reactivity of its benzofuran (B130515) core and substituent groups allows for a variety of chemical modifications, enabling the creation of a diverse library of new compounds.

Key reaction types that highlight its role as a synthetic building block include:

Halogenation: The benzofuran ring can undergo electrophilic substitution reactions. For instance, reaction with an equimolar amount of bromine (Br₂) results in the formation of a monobromo derivative, specifically methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. scispace.com Further reactions, such as with chlorine (Cl₂), can lead to a mixture of products with substitution at various positions on the benzofuran ring and the methyl group. scispace.com

Substitution on the Methyl Group: The methyl group at the C2 position can also be functionalized. Treatment with N-Bromosuccinimide (NBS) can substitute a hydrogen atom with bromine, yielding methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate. scispace.com

Condensation Reactions: The functionalized derivatives can be used in subsequent reactions. For example, methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate can be condensed with various amines to produce a range of aminoalkyl derivatives. scispace.com

Ester Group Modifications: The carboxylate group is amenable to reactions such as reduction to an alcohol using agents like lithium aluminum hydride, or hydrolysis to the corresponding carboxylic acid, 5-methoxy-2-methyl-benzofuran-3-carboxylic acid. smolecule.comchemicalbook.com

These transformations demonstrate the compound's utility in generating more complex molecules with tailored properties, starting from a readily available benzofuran core.

Table 1: Synthetic Derivatives of this compound

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Br₂ | Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | scispace.com |

| Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | NBS | Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate | scispace.com |

Exploration in Materials Science and Polymer Chemistry (e.g., as a monomer or functionalizing agent)

The broader class of benzofuran derivatives is recognized for properties that are highly desirable in materials science. nih.gov These compounds often exhibit excellent thermal stability, electrochemical behavior, and unique optical characteristics. nih.gov This suggests a potential for this compound and its derivatives to be explored as components in advanced materials.

Potential applications in this domain include:

Organic Light-Emitting Diodes (OLEDs): Benzofuran derivatives have been investigated as hole-transporting materials and as high triplet energy host materials in the design of phosphorescent OLEDs. nih.gov Their rigid, planar structure can facilitate charge transport, a critical function in OLED devices.

Functional Polymers: The compound's functional groups (ester, methoxy (B1213986), methyl) offer sites for polymerization or for grafting onto existing polymer chains. As a monomer, it could be incorporated into polyesters or other polymers, potentially imparting enhanced thermal stability or specific optical properties to the resulting material. As a functionalizing agent, it could be used to modify the surface of materials, altering their chemical or physical characteristics.

While direct polymerization of this compound is not widely documented, the established use of the benzofuran scaffold in material applications provides a strong rationale for its investigation in this area. nih.govnih.gov

Photophysical and Optoelectronic Property Investigations (if applicable to the compound's chemical structure)

The fused aromatic ring system of the benzofuran core is inherently chromophoric, meaning it absorbs light in the ultraviolet-visible spectrum. This structure is the basis for the interesting photophysical properties observed in many benzofuran derivatives, such as high quantum yields and blue-light emission. nih.gov These characteristics are central to their use in optoelectronic devices and as fluorescent probes. nih.govresearchgate.net

Theoretical and experimental studies on various benzofuran derivatives have investigated properties including: researchgate.net

Fluorescence: Many benzofuran-containing molecules are known to be fluorescent, with some exhibiting high fluorescence and quantum yields. nih.govresearchgate.net The specific emission and absorption wavelengths are influenced by the substituents on the benzofuran ring.

Solvatochromism: The fluorescence of some derivatives has been shown to be sensitive to the polarity of the solvent, a property known as solvatochromism. nih.gov

Nonlinear Optical (NLO) Properties: The electron-rich nature of the benzofuran ring makes it a candidate for incorporation into materials with NLO properties, which are crucial for applications in photonics and optical communications. researchgate.net

Investigations into the specific photophysical and optoelectronic properties of this compound could reveal its suitability for applications such as fluorescent markers, organic scintillators, or components in optical sensors.

Table 2: Potential Optoelectronic Applications of Benzofuran Scaffolds

| Property | Potential Application | Reference |

|---|---|---|

| Blue-Light Emission / High Quantum Yield | Organic Light-Emitting Diodes (OLEDs) | nih.gov |

| Fluorescence & Solvatochromism | Fluorescent Probes, Chemical Sensors | nih.gov |

| Hole-Transporting Capability | Organic Electronics, Photovoltaics | nih.govnih.gov |

Role in Supramolecular Chemistry and Self-Assembly (if relevant chemical interactions are explored)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound contains features that could facilitate such interactions.

Hydrogen Bonding: The oxygen atoms in the ether, ester, and furan (B31954) ring components can act as hydrogen bond acceptors.

π-π Stacking: The planar, aromatic benzofuran ring system is capable of engaging in π-π stacking interactions with other aromatic molecules.

Crystal structure analyses of other benzofuran derivatives have provided direct evidence of their participation in forming ordered, supramolecular assemblies. For example, the crystal packing of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester reveals the formation of 2D supramolecular layers stabilized by intermolecular C-H···O hydrogen bonds. asianpubs.org This demonstrates the capacity of the benzofuran scaffold to direct self-assembly into higher-order structures. The specific arrangement of functional groups on this compound could similarly guide its assembly into predictable and potentially functional supramolecular architectures, a key goal in crystal engineering and the design of molecular materials.

Future Research Directions and Unexplored Chemical Transformations for Methyl 5 Methoxy 2 Methylbenzofuran 3 Carboxylate

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

While methyl 5-methoxy-2-methylbenzofuran-3-carboxylate itself is achiral, the introduction of chiral centers into its analogs opens up avenues for the development of compounds with specific stereochemical properties, which is often crucial for biological activity. Future research could focus on the following areas:

Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of precursors to introduce stereocenters. For instance, a prochiral precursor could be designed where the 2-methyl group is replaced by an ethylidene group. Asymmetric hydrogenation of this double bond would lead to a chiral 2-ethyl-benzofuran analog.

Chiral Ligand-Metal Complex Catalysis: The use of chiral ligands in transition metal-catalyzed reactions is a powerful tool for enantioselective synthesis. For example, a copper(II)-catalyzed asymmetric Henry reaction with benzofuran-2-carbaldehydes has been shown to produce chiral β-nitro alcohols with high enantioselectivity. A similar strategy could be adapted to synthesize chiral analogs of this compound.

Organocatalysis: Chiral organocatalysts, such as squaramides derived from Cinchona alkaloids, have been successfully employed in asymmetric [4+2] cyclization reactions to construct benzofuran-fused N-heterocycles with excellent diastereoselectivity and enantioselectivity mtak.hu. This approach could be explored to create complex chiral derivatives.

Diastereoselective Reactions: For analogs with multiple stereocenters, the development of diastereoselective reactions is crucial. This could involve substrate-controlled or reagent-controlled approaches to selectively form one diastereomer over others.